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Compound of Interest

Compound Name: 5-Methylheptanal

Cat. No.: B13604506 Get Quote

In the landscape of organic synthesis, the selection of appropriate building blocks is paramount

to achieving desired molecular complexity and high reaction yields. Aldehydes, with their

versatile reactivity, serve as crucial one-carbon and multi-carbon synthons. This guide provides

a comparative analysis of 5-methylheptanal against its linear isomers, heptanal and octanal,

evaluating its efficacy as a building block in key organic transformations. This objective

comparison, supported by experimental data from related studies, will aid researchers,

scientists, and drug development professionals in making informed decisions for their synthetic

strategies.

Executive Summary
5-Methylheptanal, a branched-chain aldehyde, offers a unique combination of steric and

electronic properties that differentiate it from its linear counterparts. The presence of a methyl

group at the C-5 position introduces steric bulk, which can influence the kinetics and

thermodynamics of reactions at the carbonyl center. While direct comparative experimental

data for 5-methylheptanal is limited in publicly accessible literature, this guide extrapolates

from established principles of organic chemistry and available data for structurally similar

aldehydes to provide a comprehensive assessment.

Generally, the branched nature of 5-methylheptanal is expected to result in:

Slightly reduced reaction rates in nucleophilic additions compared to linear aldehydes due to

increased steric hindrance around the reaction center.
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Potential for altered diastereoselectivity in reactions forming new chiral centers.

Comparable reactivity in transformations less sensitive to steric bulk, such as oxidations.

Data Presentation: A Comparative Overview
The following tables summarize key physical properties and representative experimental data

for reactions involving aldehydes similar to 5-methylheptanal. This data, while not a direct

comparison, provides a valuable framework for predicting the behavior of 5-methylheptanal in
similar transformations.

Table 1: Physical Properties of Selected Aldehydes

Property 5-Methylheptanal Heptanal Octanal

Molecular Formula C₈H₁₆O[1][2] C₇H₁₄O C₈H₁₆O

Molecular Weight (

g/mol )
128.21[1][2] 114.19 128.21

Boiling Point (°C) 161-162 152.8 171

Density (g/mL) 0.816 0.814-0.818 0.821

Table 2: Comparative Yields in Common Aldehyde Reactions (Representative Data)
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Theoretical Comparison of Reactivity
The primary structural difference between 5-methylheptanal and its linear isomers, heptanal

and octanal, is the methyl branch at the C-5 position. This branching influences the molecule's

steric profile, which in turn affects the accessibility of the carbonyl carbon to nucleophiles.

Steric Hindrance: The methyl group in 5-methylheptanal introduces moderate steric bulk in the

vicinity of the aldehyde functional group. While not directly adjacent to the carbonyl (an α-

branch), this γ-branching can still influence the approach of bulky reagents and the stability of

transition states. In contrast, heptanal and octanal present a more sterically accessible

carbonyl group. This suggests that for reactions sensitive to steric hindrance, such as those

involving bulky nucleophiles or catalysts, 5-methylheptanal may exhibit slightly lower reaction

rates and potentially lower yields compared to its linear counterparts.

Electronic Effects: The electronic effect of the methyl group is minimal as it is distant from the

carbonyl group. Therefore, the electrophilicity of the carbonyl carbon in 5-methylheptanal is
expected to be very similar to that of heptanal and octanal.

Experimental Protocols and Reaction Pathways
Below are detailed methodologies for key reactions involving aldehydes, which can be adapted

for 5-methylheptanal and its linear analogs.
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Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction. The reactivity

of the aldehyde in this reaction is influenced by both the electrophilicity of the carbonyl carbon

and the acidity of the α-protons.

Experimental Protocol (General):

To a stirred solution of the aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol), add a

catalytic amount of a base (e.g., 10% aqueous NaOH) at room temperature.

If a crossed-aldol condensation is desired, the second carbonyl compound is added at this

stage.

The reaction mixture is stirred for a specified time, and the progress is monitored by thin-

layer chromatography (TLC).

Upon completion, the reaction is quenched by the addition of a weak acid (e.g., dilute HCl).

The product is extracted with an organic solvent, and the organic layer is washed, dried, and

concentrated under reduced pressure.

The crude product is purified by column chromatography or recrystallization.

Reaction Pathway (Base-Catalyzed):

Aldehyde

Enolate

Deprotonation

Base (OH-) Tetrahedral Intermediate

Nucleophilic Attack

Aldehyde (Electrophile)

Aldol AdductProtonation Dehydration Enone (Final Product)

Click to download full resolution via product page

Caption: Base-catalyzed aldol condensation pathway.
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Grignard Reaction
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and the

synthesis of alcohols. The steric accessibility of the carbonyl carbon is a key factor in the

success of this reaction.

Experimental Protocol (General):

All glassware must be rigorously dried to exclude moisture.

To a stirred solution of the Grignard reagent (e.g., methylmagnesium bromide in diethyl

ether) under an inert atmosphere (e.g., nitrogen or argon), a solution of the aldehyde (1

equivalent) in anhydrous ether is added dropwise at 0 °C.

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is

complete (monitored by TLC).

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium

chloride.

The product is extracted with an organic solvent, and the organic layer is washed with brine,

dried over anhydrous sodium sulfate, and concentrated.

The resulting alcohol is purified by column chromatography.

Reaction Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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